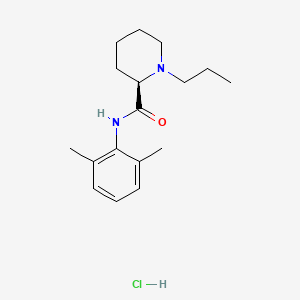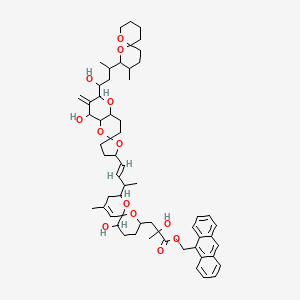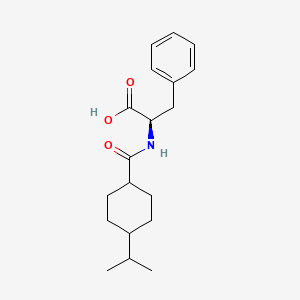
Hidrocloruro de ropivacaína, (R)-
Descripción general
Descripción
Ropivacaine hydrochloride, (R)- is a useful research compound. Its molecular formula is C17H27ClN2O and its molecular weight is 310.86208. The purity is usually 95%.
BenchChem offers high-quality Ropivacaine hydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ropivacaine hydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anestésico local en otorrinolaringología
La ropivacaína es un fármaco anestésico local versátil utilizado en la práctica otorrinolaringológica {svg_1}. Tiene una propiedad vasoconstrictora significativa, una larga duración de acción y las menores complicaciones del sistema nervioso central (SNC) y cardíacas debido a su propiedad de enantiómero (S) puro {svg_2}. Se ha utilizado de forma rutinaria en procedimientos otorrinolaringológicos desde 2010 {svg_3}.
Inhibición de la stemness del cáncer de mama
Se ha descubierto que la ropivacaína suprime notablemente las propiedades de las células madre de las células del cáncer de mama tanto in vitro como in vivo {svg_4}. Inhibe la expresión de GGT1 al interactuar directamente con el dominio catalítico de AKT1 para afectar su actividad quinasa con la consiguiente inactivación de NF-κB {svg_5}. Este hallazgo sugiere el valor clínico potencial de la ropivacaína en el tratamiento del cáncer de mama {svg_6}.
Anestesia quirúrgica
La ropivacaína se ha estudiado como anestésico local para la anestesia quirúrgica {svg_7}. El inicio, la profundidad y la duración del bloqueo sensorial son factores importantes en su aplicación {svg_8}.
Manejo del dolor agudo
La ropivacaína también se utiliza para el manejo del dolor agudo {svg_9}. Su efecto de larga duración y las menores complicaciones del SNC y cardíacas la convierten en una opción preferida para esta aplicación {svg_10}.
Analgesia prolongada
Mediante el uso de aditivos, la duración de la analgesia puede prolongarse con la ropivacaína {svg_11}. Esto la convierte en una herramienta valiosa en el manejo del dolor postoperatorio y crónico {svg_12}.
Vasoconstricción
La ropivacaína tiene una propiedad vasoconstrictora significativa {svg_13}. Esto la hace útil en procedimientos donde es importante minimizar el sangrado {svg_14}.
Mecanismo De Acción
Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .
Target of Action
Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Mode of Action
Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .
Pharmacokinetics
Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Result of Action
The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .
Action Environment
Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .
Análisis Bioquímico
Biochemical Properties
Ropivacaine hydrochloride, ®-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium ion channels in nerve cells, which inhibits the generation and conduction of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . Additionally, ropivacaine hydrochloride, ®-, is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which convert it into its metabolites .
Cellular Effects
Ropivacaine hydrochloride, ®-, affects various types of cells and cellular processes. It influences cell function by blocking sodium ion influx, which is essential for nerve impulse propagation . This blockade results in the loss of sensation and motor function in the targeted area. High systemic doses can lead to central nervous system and cardiovascular effects, such as CNS excitation, seizures, and cardiovascular collapse . Ropivacaine hydrochloride, ®-, also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific ion channels and receptors .
Molecular Mechanism
The molecular mechanism of ropivacaine hydrochloride, ®-, involves the reversible blockade of sodium ion channels in nerve fibers . This blockade prevents the inward movement of sodium ions, which is necessary for the initiation and propagation of action potentials . By increasing the threshold for electrical excitation and slowing the propagation of nerve impulses, ropivacaine hydrochloride, ®-, effectively inhibits nerve signal transmission . Additionally, it has been shown to interact with the AKT1 signaling pathway, influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ropivacaine hydrochloride, ®-, change over time. The compound exhibits biphasic absorption from the epidural space, with half-lives of approximately 14 minutes and 4.2 hours . Its stability and degradation are influenced by factors such as pH and temperature. Long-term effects on cellular function have been observed, including prolonged sensory and motor blockade in animal models . The stability of ropivacaine hydrochloride, ®-, in various formulations can impact its efficacy and duration of action .
Dosage Effects in Animal Models
The effects of ropivacaine hydrochloride, ®-, vary with different dosages in animal models. At lower doses, it provides effective local anesthesia with minimal side effects . Higher doses can lead to toxic effects, including CNS excitation, seizures, and cardiovascular collapse . Studies have shown that ropivacaine hydrochloride, ®-, has a higher safety margin compared to bupivacaine, making it a preferred choice for regional anesthesia .
Metabolic Pathways
Ropivacaine hydrochloride, ®-, is metabolized primarily by cytochrome P450 enzymes in the liver . The major metabolic pathways involve aromatic hydroxylation and N-dealkylation, resulting in the formation of metabolites such as 3-OH-ropivacaine and 2’,6’-pipecoloxylidide (PPX) . These metabolites are further processed and excreted in the urine . The involvement of CYP1A2 and CYP3A4 in the metabolism of ropivacaine hydrochloride, ®-, highlights the importance of these enzymes in its biotransformation .
Transport and Distribution
Ropivacaine hydrochloride, ®-, is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to α1-acid glycoprotein . The compound undergoes extensive metabolism in the liver, and its metabolites are excreted in the urine . The distribution of ropivacaine hydrochloride, ®-, is influenced by factors such as lipid solubility and pH . Its transport and distribution within tissues are critical for its efficacy as a local anesthetic .
Subcellular Localization
The subcellular localization of ropivacaine hydrochloride, ®-, is primarily within the nerve fibers where it exerts its anesthetic effects . The compound targets sodium ion channels on the cell membrane, preventing the influx of sodium ions and inhibiting nerve impulse propagation . This localization is essential for its function as a local anesthetic, as it ensures the effective blockade of nerve signals . Additionally, ropivacaine hydrochloride, ®-, may interact with other cellular components, such as ion channels and receptors, to modulate its activity and function .
Propiedades
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150174 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112773-90-7 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Isovaline, 3-Methyl-N-[(phenylMethoxy)carbonyl]-](/img/new.no-structure.jpg)



![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
